molecular formula C12H24O2S B13760889 Acetic acid, mercapto-, isodecyl ester CAS No. 68845-30-7

Acetic acid, mercapto-, isodecyl ester

Cat. No.: B13760889
CAS No.: 68845-30-7
M. Wt: 232.38 g/mol
InChI Key: CBXRMWPHQZKUQS-UHFFFAOYSA-N
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Description

Isodecyl mercaptoacetate is a chemical compound with the molecular formula C12H24O2S. It is an ester derived from mercaptoacetic acid and isodecyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of stabilizers for polyvinyl chloride (PVC) and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodecyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of isodecyl mercaptoacetate often involves continuous processing techniques. One common method includes the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isodecyl alcohol. The crude ester is then purified through vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Isodecyl mercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol and thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isodecyl alcohol and mercaptoacetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isodecyl mercaptoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isodecyl mercaptoacetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is utilized in its applications as a stabilizer and in research studies involving enzyme inhibition.

Comparison with Similar Compounds

Isodecyl mercaptoacetate can be compared with other similar compounds, such as:

    Isooctyl mercaptoacetate: Similar in structure but with a different alkyl chain length.

    2-Ethylhexyl thioglycolate: Another ester of mercaptoacetic acid with a different alcohol component.

    Butyl 3-mercaptopropionate: A related compound with a different ester and mercapto group positioning.

Uniqueness

Isodecyl mercaptoacetate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties, making it particularly suitable for use as a stabilizer in PVC production .

Properties

CAS No.

68845-30-7

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

8-methylnonyl 2-sulfanylacetate

InChI

InChI=1S/C12H24O2S/c1-11(2)8-6-4-3-5-7-9-14-12(13)10-15/h11,15H,3-10H2,1-2H3

InChI Key

CBXRMWPHQZKUQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CS

Origin of Product

United States

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